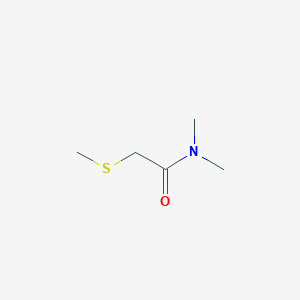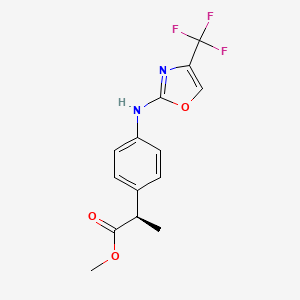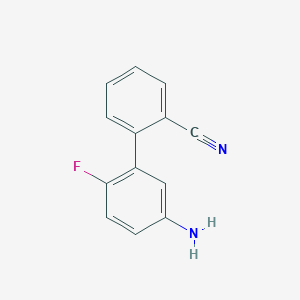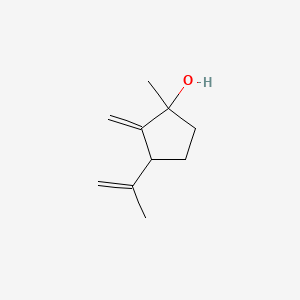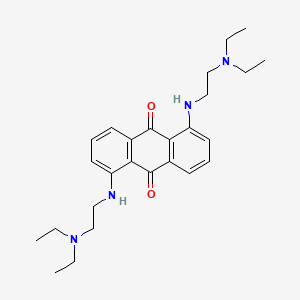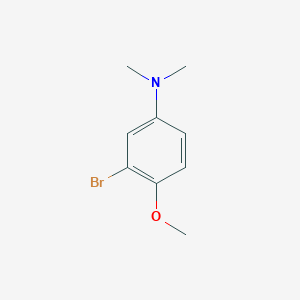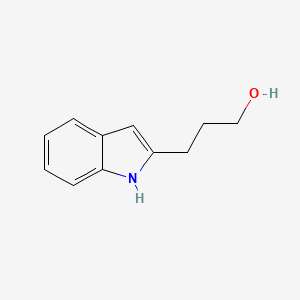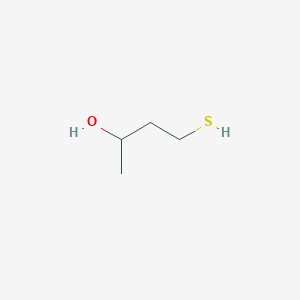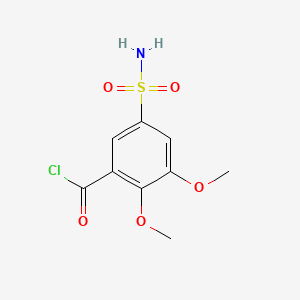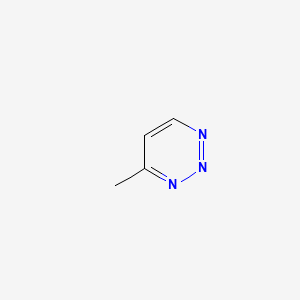![molecular formula C6H6N4O B8781867 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one](/img/structure/B8781867.png)
3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one
Vue d'ensemble
Description
3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is of significant interest due to its potential pharmacological activities and its structural resemblance to biologically active molecules. The presence of nitrogen atoms in the ring structure contributes to its reactivity and potential as a scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, leading to the formation of the imidazo[4,5-d]pyridazinone core . Another approach includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Applications De Recherche Scientifique
3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It has shown promise in the development of drugs targeting central nervous system disorders, inflammation, and cancer
Industry: The compound’s derivatives are explored for use in agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in inflammation and cancer progression, such as aromatase and various kinases .
Comparaison Avec Des Composés Similaires
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Pyridazine
- Pyridazinone
Comparison: 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one is unique due to its specific ring fusion and substitution pattern. Compared to imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine, it has different electronic and steric properties, which can influence its biological activity and reactivity . Pyridazine and pyridazinone derivatives share some pharmacological activities but differ in their core structures and functional group diversity .
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
4-methyl-1,6-dihydroimidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(8-2-7-4)6(11)10-9-3/h2H,1H3,(H,7,8)(H,10,11) |
Clé InChI |
VWFLSBXIOIZAFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)C2=C1N=CN2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8781793.png)
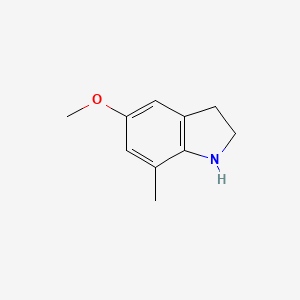
![7-Bromothieno[3,2-d]pyrimidin-2-amine](/img/structure/B8781805.png)
